2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride
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Overview
Description
2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by a spirocyclic structure, which includes an aminomethyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core structure. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of a primary amine and a suitable leaving group.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of spiro[2.5]octan-6-one.
Reduction: Formation of spiro[2.5]octan-6-amine.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.5]octan-6-amine hydrochloride
- Spiro[2.5]octan-6-ol
Uniqueness
2-(Aminomethyl)spiro[25]octan-6-ol;hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the spirocyclic core
Properties
IUPAC Name |
2-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-7-5-9(7)3-1-8(11)2-4-9;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDMNZDTGFFYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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